molecular formula C11H7BrN2O3 B8450876 4-(5-Bromo-3-nitropyridin-2-yl)phenol

4-(5-Bromo-3-nitropyridin-2-yl)phenol

Cat. No. B8450876
M. Wt: 295.09 g/mol
InChI Key: JZQZLDXEAKJSAE-UHFFFAOYSA-N
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Patent
US08932557B2

Procedure details

A mixture of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (300 mg, 1.36 mmol), 2,5-dibromo-3-nitropyridine (383 mg, 1.36 mmol), tetrakis(triphenylphosphine)palladium (31 mg, 0.027 mmol), Na2CO3 (4.3 mL, 2 M aqueous), 4.3 mL toluene, and 2.1 mL EtOH was vigorously stirred at 55° C. for 2 h. After cooling to rt, the volatiles were removed under reduced pressure and the residue was purified with silica chromatography (EtOAc in hexane, 5% to 35%) to afford 4-(5-bromo-3-nitropyridin-2-yl)phenol as a yellow wax (285 mg, 71%). MS (ESI) m/z [M+H]+295, 297.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
383 mg
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step One
Quantity
31 mg
Type
catalyst
Reaction Step One
Name
Quantity
2.1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC1(C)C(C)(C)OB([C:9]2[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=2)O1.Br[C:18]1[C:23]([N+:24]([O-:26])=[O:25])=[CH:22][C:21]([Br:27])=[CH:20][N:19]=1.C([O-])([O-])=O.[Na+].[Na+].C1(C)C=CC=CC=1>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CCO>[Br:27][C:21]1[CH:22]=[C:23]([N+:24]([O-:26])=[O:25])[C:18]([C:9]2[CH:10]=[CH:11][C:12]([OH:15])=[CH:13][CH:14]=2)=[N:19][CH:20]=1 |f:2.3.4,^1:44,46,65,84|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CC=C(C=C1)O)C
Name
Quantity
383 mg
Type
reactant
Smiles
BrC1=NC=C(C=C1[N+](=O)[O-])Br
Name
Quantity
4.3 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
4.3 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
31 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
Quantity
2.1 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
was vigorously stirred at 55° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
CUSTOM
Type
CUSTOM
Details
the volatiles were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified with silica chromatography (EtOAc in hexane, 5% to 35%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)C1=CC=C(C=C1)O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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